molecular formula C12H16F2N2Si B1620793 1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole CAS No. 341529-09-7

1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole

Cat. No.: B1620793
CAS No.: 341529-09-7
M. Wt: 254.35 g/mol
InChI Key: ZOOUJHPYEIPJMA-UHFFFAOYSA-N
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Description

1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a benzoimidazole core, which is a bicyclic structure composed of fused benzene and imidazole rings. The presence of the trimethylsilyldifluoromethyl group adds to its chemical versatility, making it a valuable building block in various synthetic processes.

Preparation Methods

The synthesis of 1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole typically involves the introduction of the trimethylsilyldifluoromethyl group onto a pre-formed benzoimidazole scaffold. One common method involves the reaction of 2-methyl-1H-benzoimidazole with trimethylsilyldifluoromethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile under reflux conditions to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole undergoes a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Some of the key reactions include:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the trimethylsilyldifluoromethyl group can be replaced with other nucleophiles under appropriate conditions.

    Cross-Coupling: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole has found applications in various fields of scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of novel drugs with improved efficacy and safety profiles.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole is largely dependent on its specific application. In medicinal chemistry, for instance, the compound may exert its effects by binding to molecular targets such as enzymes or receptors, thereby modulating their activity. The trimethylsilyldifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

When compared to other benzoimidazole derivatives, 1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole stands out due to the presence of the trimethylsilyldifluoromethyl group. This unique structural feature imparts distinct chemical properties, such as increased lipophilicity and resistance to metabolic degradation. Similar compounds include:

    1-(Trifluoromethyl)-2-methyl-1H-benzoimidazole: Lacks the trimethylsilyl group, resulting in different chemical reactivity and biological activity.

    1-(Trimethylsilyl)-2-methyl-1H-benzoimidazole: Lacks the difluoromethyl group, affecting its overall stability and reactivity.

Properties

IUPAC Name

[difluoro-(2-methylbenzimidazol-1-yl)methyl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2Si/c1-9-15-10-7-5-6-8-11(10)16(9)12(13,14)17(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOUJHPYEIPJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(F)(F)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375375
Record name 1-(trimethylsilildifluoromethyl)-2-methyl-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341529-09-7
Record name 1-(trimethylsilildifluoromethyl)-2-methyl-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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